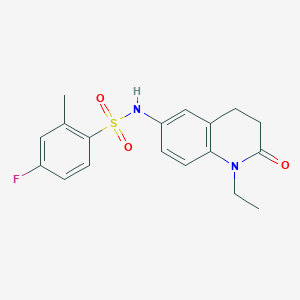

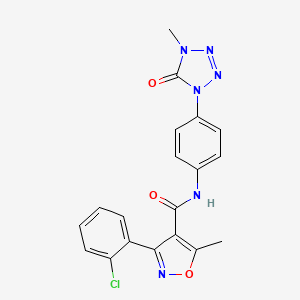

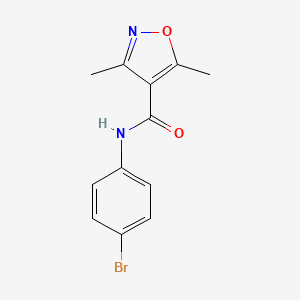

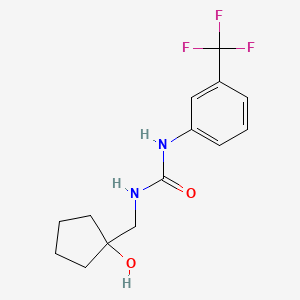

![molecular formula C24H18N4O2S B2610423 1-甲基-N-(4-(6-甲基苯并[d]噻唑-2-基)苯基)-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺 CAS No. 899741-18-5](/img/structure/B2610423.png)

1-甲基-N-(4-(6-甲基苯并[d]噻唑-2-基)苯基)-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives have been evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL−1 toward Pseudomonas aeruginosa .科学研究应用

合成和反应性

一项研究重点关注了从氨基萘啶酮合成新型杂环体系,展示了相关化合物的化学反应性。该研究探讨了通过涉及霍夫曼重排和尝试的康姆斯合成的反应形成新的环化产物,从而创造出独特的杂环结构。这项工作突出了该化合物作为合成具有潜在药用应用的复杂杂环的前体的潜力 (Deady & Devine, 2006).

细胞毒活性

另一个研究领域涉及苯并[b][1,6]萘啶-(5H)酮的甲酰胺衍生物的细胞毒性特性的评估。通过扩展反应以包括广泛的 2-取代基,衍生的甲酰胺对鼠 P388 白血病和刘易斯肺癌表现出有效的细胞毒性。这表明化学骨架具有开发抗癌剂的潜力,一些衍生物在小鼠中对结肠 38 肿瘤表现出显着的体内疗效 (Deady et al., 2005).

抗菌特性

研究了具有结合肽键的手性线性甲酰胺的抗菌活性,重点是 7-甲基-4-氧代-1,8-萘啶-3-甲酰胺的新一组。合成了这些化合物并评估了它们的抗菌特性,突出了基于 1,8-萘啶骨架开发新的抗菌剂的潜力 (Khalifa et al., 2016).

抗炎和抗癌潜力

一项关于萘啶衍生物的研究发现了同时具有抗癌和抗炎特性的化合物。一种衍生物尤其显示出对促炎细胞因子的有效抑制作用,并对各种癌细胞系表现出细胞毒性,表明其作为双功能治疗剂的潜力 (Madaan et al., 2013).

作用机制

Target of Action

Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to inhibit the cyclooxygenase (cox) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .

Biochemical Pathways

Thiazole derivatives have been associated with the inhibition of cox enzymes, which play a crucial role in the inflammatory response .

Result of Action

Thiazole derivatives have been associated with anti-inflammatory activity, with some compounds showing inhibition of cox-1 and cox-2 enzymes .

未来方向

属性

IUPAC Name |

1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2S/c1-14-5-10-19-20(12-14)31-23(27-19)15-6-8-17(9-7-15)26-22(29)18-13-16-4-3-11-25-21(16)28(2)24(18)30/h3-13H,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYGURVWGFVENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(N=CC=C5)N(C4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2610342.png)

![3-cyano-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2610343.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2610354.png)

![[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2610355.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2610357.png)

![N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B2610359.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610360.png)

![6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2610362.png)

![5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2610363.png)